(E)-3-Hexadecenoic acid
Description
Structure
3D Structure
Properties
CAS No. |
75730-20-0 |
|---|---|
Molecular Formula |
C16H30O2 |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
(Z)-hexadec-3-enoic acid |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h13-14H,2-12,15H2,1H3,(H,17,18)/b14-13- |
InChI Key |
PCBKWKNYISJGPJ-YPKPFQOOSA-N |
Isomeric SMILES |
CCCCCCCCCCCC/C=C\CC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCC=CCC(=O)O |
melting_point |
53 - 54 °C |
physical_description |
Solid |
Origin of Product |
United States |
Classification Within Long Chain Fatty Acids and Hexadecenoic Acid Isomers
(E)-3-Hexadecenoic acid is categorized as a long-chain fatty acid (LCFA), which is a group of fatty acids containing an aliphatic tail of 13 to 21 carbon atoms. foodb.cahmdb.cacontaminantdb.caebi.ac.uk Specifically, it is a hexadecenoic acid, signifying that it has a 16-carbon chain. plos.org The designation "(E)-3-" provides precise structural information: the double bond is located at the third carbon atom (when counting from the carboxyl end), and it possesses an "E" (trans) stereochemistry, which gives the molecule a more linear shape. nih.govebi.ac.uknih.govontosight.ai
This structure distinguishes it from other isomers of hexadecenoic acid. Isomers are molecules that have the same chemical formula but different arrangements of atoms. In the case of hexadecenoic acids, isomers differ in the position and geometry (cis or trans) of their single double bond. A prominent and well-studied isomer is palmitoleic acid, or (Z)-9-hexadecenoic acid, which has a cis double bond between the 9th and 10th carbon atoms. plos.org Another isomer, sapienic acid, is (Z)-6-hexadecenoic acid, with a cis double bond at the 6th carbon position. plos.org
Table 1: Comparison of Selected Hexadecenoic Acid Isomers
| Isomer Name | Systematic Name | Double Bond Position | Double Bond Geometry |
|---|---|---|---|
| This compound | (3E)-hexadec-3-enoic acid | C3-C4 | Trans |
| Palmitoleic acid | (9Z)-hexadec-3-enoic acid | C9-C10 | Cis |
| Sapienic acid | (6Z)-hexadec-3-enoic acid | C6-C7 | Cis |
Academic Significance and Emerging Research Trajectories
The academic significance of (E)-3-Hexadecenoic acid, also known as trans-3-hexadecenoic acid, is most pronounced in the field of plant photosynthesis. This fatty acid is a unique and crucial component of a specific phospholipid called phosphatidylglycerol (PG) found within the thylakoid membranes of chloroplasts in many higher plants and algae. creative-proteomics.commetwarebio.comnih.gov Thylakoid membranes are the sites of the primary reactions of oxygenic photosynthesis. frontiersin.orgnih.gov
Detailed research findings indicate that PG, and specifically its enrichment with this compound, is essential for the proper structure and function of the photosynthetic machinery. creative-proteomics.comfrontiersin.orgnih.gov Studies have shown that PG is not just a component of the lipid bilayer matrix but is integrated into photosystem I (PSI) and photosystem II (PSII) complexes. frontiersin.orgnih.gov The presence of PG is considered critical for the assembly and structural maintenance of these complexes. nih.gov Direct evidence from mutant studies has demonstrated that PG plays an indispensable role in the activity of PSII. nih.gov Furthermore, the complete disruption of the gene responsible for PG biosynthesis in Arabidopsis thaliana severely arrests the development of chloroplasts and thylakoid membranes, underscoring the fundamental role of this phospholipid. nih.gov
Emerging research continues to explore the precise functions and biosynthesis of this fatty acid.
Biosynthesis: The formation of this compound is an area of active investigation. It is synthesized within the chloroplasts, and its levels can be influenced by factors such as light and leaf age. ebi.ac.uknih.gov Studies suggest it is formed from palmitic acid (16:0) that is already attached to a PG molecule, via a desaturase enzyme located within the thylakoids. nih.gov
Stress Response: There is evidence linking the content of this compound in PG to temperature stress responses. A decrease in the amount of this fatty acid has been correlated with freezing tolerance in some cereal plants, suggesting a role in membrane fluidity and the organization of the light-harvesting complex II (LHCII) under low-temperature conditions. ebi.ac.uk
Photosystem Organization: It is estimated that a significant portion, around 30 mol%, of the PG in thylakoid membranes is specifically allocated to photosystem complexes. frontiersin.org This specific and substantial allocation suggests a unique mechanism for its incorporation and a highly conserved, critical function in the architecture of photosystems among oxygenic photosynthetic organisms. frontiersin.org
Table 2: Summary of Key Research Findings on this compound
| Research Area | Organism(s) Studied | Key Finding | Citation(s) |
|---|---|---|---|
| Localization | Higher plants, Green algae | Found almost exclusively in phosphatidylglycerol (PG) within chloroplast thylakoid membranes. | nih.gov |
| Function | Synechocystis, Arabidopsis | Essential for the structural integrity and function of Photosystem II (PSII). | nih.gov |
| Biosynthesis | Broad bean (Vicia faba) | Synthesized in chloroplasts; levels increase with leaf age and are affected by light/dark periods. | nih.gov |
| Stress Physiology | Cereals (e.g., Rye) | A decrease in its content is correlated with increased freezing tolerance. | ebi.ac.uk |
| Photosystem Structure | Cyanobacteria, Plants | Approximately 30% of thylakoid PG is integrated directly into photosystem complexes. | frontiersin.org |
This compound: A Comprehensive Profile
This compound , also known as trans-3-hexadecenoic acid, is a monounsaturated fatty acid with the chemical formula C16H30O2. nih.govnih.gov This long-chain fatty acid is characterized by a double bond in the trans configuration at the third carbon position. ebi.ac.uk It is a naturally occurring compound found across various biological systems, from higher plants to marine organisms. ebi.ac.ukcdnsciencepub.com This article delves into the natural occurrence, biological distribution, and subcellular localization of this unique fatty acid.
Biosynthetic Pathways and Metabolic Intermediates
Endogenous Formation Mechanisms in Plants
(E)-3-Hexadecenoic acid is uniquely found in the phosphatidylglycerol of thylakoid membranes in chlorophyll a/b-containing photosynthetic organisms, such as green plants. researchgate.net Its presence is specifically associated with the photosynthetic membranes and it is absent in etiolated (dark-grown) tissue. nih.gov The synthesis of this fatty acid is stimulated by light and its concentration increases with the age of the leaves. nih.govresearchgate.net
The direct precursor for this compound is palmitic acid (16:0) esterified to phosphatidylglycerol. nih.gov A specific desaturase enzyme, FAD4, introduces a trans-double bond at the Δ³ position of a palmitoyl (B13399708) group located at the sn-2 position of phosphatidylglycerol. aocs.org This enzymatic reaction occurs within the chloroplast, highlighting the specialized nature of this biosynthetic pathway. nih.gov Research on broad bean leaves has shown that chloroplasts are capable of high rates of fatty acid synthesis, including the production of hexadecenoic acid. nih.gov The rate of its synthesis in isolated chloroplasts has been observed to parallel the endogenous levels of the acid in the leaves from which the chloroplasts were isolated. nih.gov
The accumulation of trans-Δ³-hexadecenoic acid is influenced by environmental factors such as light and temperature. researchgate.net For instance, increasing growth irradiance has been shown to increase the content of this fatty acid in phosphatidylglycerol, which in turn influences the organization of the light-harvesting complex II (LHCII). researchgate.net
Differentiation from Other Hexadecenoic Acid Isomers
The biosynthesis of this compound is distinct from that of other C16:1 isomers, which differ in the position and/or configuration (cis/trans) of their double bond. These differences in synthetic pathways underscore their unique physiological roles.
Palmitoleic acid, or (9Z)-hexadec-9-enoic acid, is the most common hexadecenoic acid isomer. wikipedia.org Its synthesis occurs in the endoplasmic reticulum from palmitic acid (16:0) through the action of the enzyme stearoyl-CoA desaturase-1 (SCD1), which introduces a cis-double bond at the C9 position. wikipedia.orgnih.gov This pathway is fundamentally different from the chloroplast-based, phosphatidylglycerol-specific synthesis of this compound. nih.gov
Sapienic acid, or (6Z)-hexadec-6-enoic acid, is another positional isomer of hexadecenoic acid. plasticsurgerykey.com Its biosynthesis is initiated from palmitic acid by the action of the enzyme fatty acid desaturase 2 (FADS2), which creates a cis-double bond at the C6 position. nih.govplasticsurgerykey.com This process occurs in the mitochondria and endoplasmic reticulum. researchgate.net
Hypogeic acid, or (7E)-hexadec-7-enoic acid, is a trans-monounsaturated fatty acid. wikipedia.org Unlike the de novo synthesis of other isomers from palmitic acid, hypogeic acid is produced from the partial β-oxidation of oleic acid (18:1n-9) in the mitochondria. nih.govresearchgate.net
Beta-oxidation is a catabolic process that breaks down fatty acids to produce acetyl-CoA. wikipedia.org While this process is generally for energy production, the partial beta-oxidation of oleic acid (18:1n-9) in the mitochondria results in the formation of hypogeic acid (16:1n-9), a C16 fatty acid. nih.govresearchgate.net This is a chain-shortening process rather than a de novo synthesis or desaturation of a C16 precursor.
Role of Desaturase and Elongase Enzymes in Fatty Acid Metabolism
Desaturase and elongase enzymes are crucial in determining the diversity of fatty acids within an organism by modifying their chain length and degree of saturation.
Desaturase Enzymes are responsible for introducing double bonds into the acyl chains of fatty acids. nih.gov These enzymes exhibit high specificity regarding the position and stereochemistry of the double bond they create. mdpi.com For instance, SCD1 (a Δ9-desaturase) specifically creates a cis-double bond at the 9th carbon of saturated fatty acids like palmitic and stearic acid. wikipedia.org In contrast, the FAD4 desaturase acts on palmitate esterified to phosphatidylglycerol to introduce a trans-double bond at the Δ³ position, a unique reaction in plant lipid metabolism. aocs.org
Elongase Enzymes , on the other hand, are responsible for increasing the carbon chain length of fatty acids. diva-portal.org These enzymes, located in the endoplasmic reticulum, add two-carbon units from malonyl-CoA to an existing fatty acyl-CoA. diva-portal.org For example, the synthesis of stearic acid (18:0) from palmitic acid (16:0) is catalyzed by an elongase. nih.gov This elongated product can then be acted upon by desaturases to produce unsaturated C18 fatty acids like oleic acid. nih.gov
The interplay between desaturases and elongases creates a wide array of fatty acids with different structures and functions. The specific expression and activity of these enzymes in different cellular compartments and tissues dictate the fatty acid profile of the organism.
Interactive Data Tables
Table 1: Comparison of Hexadecenoic Acid Isomer Biosynthesis
| Fatty Acid Isomer | Common Name | Precursor | Key Enzyme(s) | Location of Synthesis | Double Bond Position & Geometry |
| This compound | Palmitic acid (on PG) | FAD4 desaturase | Chloroplast | Δ³, trans | |
| 9Z-16:1 | Palmitoleic acid | Palmitic acid | Stearoyl-CoA desaturase-1 (SCD1) | Endoplasmic Reticulum | Δ⁹, cis |
| 6Z-16:1 | Sapienic acid | Palmitic acid | Fatty acid desaturase 2 (FADS2) | Mitochondria, Endoplasmic Reticulum | Δ⁶, cis |
| 7E-16:1 | Hypogeic acid | Oleic acid | β-oxidation enzymes | Mitochondria | Δ⁷, trans |
Table 2: Key Enzymes in Fatty Acid Modification
| Enzyme Class | Function | Example Enzyme | Substrate | Product |
| Desaturase | Introduces double bonds | Stearoyl-CoA desaturase-1 (SCD1) | Palmitoyl-CoA | Palmitoleoyl-CoA |
| Fatty acid desaturase 2 (FADS2) | Palmitoyl-CoA | Sapienoyl-CoA | ||
| FAD4 desaturase | Palmitoyl-phosphatidylglycerol | (E)-3-Hexadecenoyl-phosphatidylglycerol | ||
| Elongase | Lengthens carbon chain | Fatty acid elongase | Palmitoyl-CoA | Stearoyl-CoA |
Potential for Free Radical-Mediated Isomerization and its Biological Implications
The unique trans-configuration of the double bond in this compound, biosynthesized through a specific enzymatic pathway in plant chloroplasts, can be subject to alteration through non-enzymatic processes. One such significant process is free radical-mediated isomerization, which can convert the trans double bond to a cis configuration, potentially impacting cellular functions.
Free radicals, highly reactive molecules with unpaired electrons, can induce the isomerization of double bonds in unsaturated fatty acids. Among these, thiyl radicals (RS•) have been identified as potent catalysts for cis-trans isomerization. This process is not only observed in laboratory settings but is also considered a plausible event within biological membranes under conditions of oxidative stress.
The mechanism of thiyl radical-mediated isomerization involves the reversible addition of the radical to the double bond of the fatty acid. This addition forms a transient carbon-centered radical intermediate. Rotation around the carbon-carbon single bond can occur in this intermediate state. Subsequent elimination of the thiyl radical can then result in the formation of either the original trans isomer or the cis isomer. The direction of the isomerization is influenced by the thermodynamic stability of the isomers.
The biological implications of the potential isomerization of this compound are primarily linked to its role as a component of phosphatidylglycerol in the thylakoid membranes of chloroplasts. The specific trans configuration of this fatty acid is crucial for the proper structure and function of the photosynthetic apparatus.
Should free radical-mediated isomerization occur, converting this compound to its cis isomer, it could lead to significant alterations in the architecture of the thylakoid membrane. The presence of cis double bonds introduces a kink in the fatty acid chain, which would disrupt the highly organized and tightly packed lipid environment of the thylakoid membrane. Such a disruption could have several downstream consequences:
Altered Membrane Fluidity and Permeability: The introduction of cis double bonds would increase the fluidity of the thylakoid membrane. While a certain level of fluidity is essential, an excess can impair the function of membrane-bound protein complexes, such as the photosystems involved in light harvesting and electron transport.
Impaired Photosynthetic Efficiency: The precise arrangement of lipids and proteins in the thylakoid membrane is critical for efficient energy transfer during photosynthesis. The structural changes induced by isomerization could interfere with the optimal functioning of the photosynthetic machinery, potentially leading to a decrease in photosynthetic efficiency.
Disruption of Grana Stacking: this compound is thought to play a role in the stacking of thylakoid membranes to form grana. The change in the geometry of this fatty acid could weaken the interactions between adjacent thylakoid membranes, leading to a disorganization of the grana stacks and further impacting photosynthetic function.
In essence, the potential for free radical-mediated isomerization of this compound represents a threat to the integrity and function of the photosynthetic membranes. This underscores the importance of cellular antioxidant defense mechanisms in protecting against oxidative stress and maintaining the structural and functional fidelity of essential lipid components.
Biological Functions and Cellular Mechanisms
Role in Photosynthetic Membrane Structure and Dynamics
The structural integrity and dynamic nature of photosynthetic membranes are paramount for the efficient capture and conversion of light energy. (E)-3-Hexadecenoic acid, a unique trans-monounsaturated fatty acid, is a key player in modulating these properties, primarily through its association with a specific class of lipids and its influence on the organization of protein supercomplexes.
This compound is almost exclusively found esterified to the sn-2 position of phosphatidylglycerol (PG) molecules within the thylakoid membranes of chloroplasts in most higher plants and green algae. This specific association is a distinguishing feature of photosynthetic membranes. Research on the green alga Dunaliella salina has shown that this fatty acid, also referred to as trans-Δ³-hexadecenoic acid (16:1t), is synthesized from palmitic acid (16:0) that is already attached to a PG molecule. This enzymatic conversion is catalyzed by a specific desaturase.
The presence of the trans double bond in the acyl chain of this compound introduces a rigid kink, which is thought to be critical for the specific structural and functional roles of PG in the thylakoid membrane. Studies on mutants of Chlamydomonas reinhardtii lacking this specific fatty acid have provided evidence for its importance in the biogenesis of the light-harvesting chlorophyll a/b-protein complex.
| Organism | Key Finding | Significance |
|---|---|---|
| Dunaliella salina (green alga) | PG in chloroplast membranes is rich in trans-Δ³-hexadecenoic acid, which is formed from palmitic acid linked to PG. | Demonstrates the specific biosynthetic pathway and the tight linkage between this fatty acid and PG. |
| Chlamydomonas reinhardtii (green alga) | Mutants lacking trans-Δ³-hexadecenoic acid in PG show deficiencies in the biogenesis of the light-harvesting complex. | Highlights the crucial role of this specific PG-fatty acid combination in protein complex assembly. |
The Light-Harvesting Complex II (LHCII) is the major antenna system for photosystem II (PSII) in plants and is crucial for capturing light energy. The spatial organization of LHCII within the thylakoid membrane can modulate the efficiency of light harvesting and photoprotection. Research has established a direct correlation between the abundance of this compound in PG and the supramolecular organization of LHCII.
Specifically, a higher content of this fatty acid promotes the formation of stable oligomeric structures of LHCII, which are thought to be more efficient in light harvesting under optimal conditions. Conversely, a decrease in the level of this compound is associated with a shift towards monomeric forms of LHCII. This dynamic regulation of LHCII organization is a key mechanism for acclimation to changing environmental conditions.
Impact on Plant Adaptation and Stress Responses
Plants, being sessile organisms, must constantly adapt their physiological and biochemical processes to fluctuating environmental conditions. This compound plays a significant role in these adaptive responses, particularly in relation to temperature and light.
The cellular concentration of this compound is not static but is actively modulated by environmental cues such as temperature and light intensity. Studies on winter rye (Secale cereale) have demonstrated that the accumulation of this fatty acid is influenced by both growth irradiance and temperature in an independent but additive manner.
For instance, increasing the growth irradiance leads to a higher content of this compound in PG. Conversely, lower growth temperatures result in a decrease in the levels of this fatty acid. This modulation, in turn, affects the organization of LHCII, suggesting a mechanism by which plants can adjust their light-harvesting apparatus in response to environmental changes.
| Condition | Effect on (E)-3-Hexadecenoic acid Content | Effect on LHCII Organization |
|---|---|---|
| High Light Irradiance | Increase | Favors oligomeric form |
| Low Light Irradiance | Decrease | Favors monomeric form |
| Low Temperature | Decrease | Favors monomeric form |
The process of cold hardening, or acclimation, is a critical survival strategy for plants in temperate climates. This process involves a suite of metabolic and physiological adjustments that increase a plant's tolerance to freezing temperatures. A significant body of research has linked a decrease in the content of this compound with an increase in freezing tolerance, particularly in cereal crops like rye and wheat.
During exposure to low, non-freezing temperatures, a specific and substantial decrease in the level of this compound in thylakoid PG is observed in cold-hardened plants. This reduction is correlated with a shift in LHCII from the oligomeric to the monomeric form, which is thought to be a part of the cold acclimation response. While the precise mechanistic link is still under investigation, it is hypothesized that this change in membrane composition and protein organization helps to protect the photosynthetic apparatus from damage during freezing and thawing cycles.
Involvement in Cellular Signaling Pathways
While the structural roles of this compound are well-documented, its involvement in cellular signaling is an emerging area of research. Fatty acids and their derivatives are known to act as signaling molecules in various plant processes, including defense responses and development. Given the specific location and regulated synthesis of this compound, it is plausible that this molecule, or its metabolic products, could participate in signaling cascades originating from the chloroplast.
For instance, changes in the lipid composition of thylakoid membranes, including the levels of this compound-containing PG, could be perceived by other cellular components, thereby initiating a signaling response. However, direct evidence for this compound acting as a signaling molecule in a specific pathway is currently limited, and further research is needed to elucidate its precise role in intracellular communication.
Compound Index
| Compound Name |
|---|
| (E)-3-Hexadecenoic acid |
| Phosphatidylglycerol |
| Palmitic acid |
Contributions to Lipid Transport and Metabolism
This compound, a monounsaturated fatty acid, is recognized for its involvement in the lipid metabolism of photosynthetic organisms. Its presence and synthesis have been notably documented in the chloroplasts of various plants, suggesting a specialized function within these organelles.
Detailed Research Findings
Research has shown that this compound, also referred to as trans-3-hexadecenoic acid, is a significant component of lipids within the photosynthetic tissues of plants. Studies on the broad bean (Vicia faba) have demonstrated that this fatty acid can constitute approximately 4% of the total fatty acids in the leaves. nih.gov The concentration of this acid tends to increase as the leaves age and is notably absent in tissues that have not been exposed to light. nih.gov
The synthesis of this compound occurs within the chloroplasts. nih.gov Investigations using isolated chloroplasts from broad bean leaves have shown active synthesis of this fatty acid. nih.gov The rate of its synthesis is influenced by light and dark cycles, with the highest activity observed in chloroplasts from plants subjected to a specific regimen of darkness followed by light exposure. nih.gov
Further insights into its metabolic pathway come from studies on the green alga Dunaliella salina. In this organism, this compound is a key constituent of phosphatidylglycerol, a type of phospholipid crucial for the structure and function of chloroplast membranes. nih.gov The formation of this fatty acid is believed to occur through the modification of palmitic acid already incorporated into phosphatidylglycerol molecules within the thylakoid membranes of the chloroplasts. nih.gov This specific localization and synthesis pathway underscore its importance in maintaining the integrity and function of the photosynthetic apparatus.
The following table details the fatty acid composition synthesized by isolated chloroplasts from broad bean leaves under conditions favorable for this compound synthesis.
Fatty Acid Synthesis in Isolated Broad Bean Chloroplasts
| Fatty Acid | Percentage of Total Synthesized Fatty Acids |
|---|---|
| Palmitic acid | ~20% |
| This compound | ~5% |
| Stearic acid | ~10% |
| Oleic acid | ~60% |
Data derived from studies on fatty acid synthesis in isolated chloroplasts from Vicia faba. nih.gov
This targeted synthesis and incorporation into specific lipids within the chloroplast suggest a specialized role for this compound in the lipid metabolism associated with photosynthesis. While its broader contributions to systemic lipid transport and metabolism remain an area for further research, its function within the chloroplast is a defined aspect of its biological significance.
Advanced Analytical Methodologies in Research
Spectroscopic and Chromatographic Identification Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Analysis
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acids, including (E)-3-Hexadecenoic acid. For GC analysis, fatty acids are typically converted into more volatile fatty acid methyl esters (FAMEs). The separation of different FAME isomers is achieved on high-polarity capillary columns, which can resolve compounds based on chain length, degree of unsaturation, and the geometry and position of double bonds. researchgate.netyoutube.com
In one study, a highly polar 100-meter capillary column was used, which allowed for the baseline separation of almost all trans-C16:1 isomers, including the identification of the trans-Δ3 isomer (trans-3-Hexadecenoic acid) in human milk fat, where it was found in trace amounts. researchgate.net The mass spectrometer detector provides crucial structural information. The mass spectrum of a FAME, such as methyl hexadecanoate (B85987), shows a characteristic molecular ion peak (M+) and fragmentation patterns that aid in identification. researchgate.netresearchgate.net For instance, the mass spectrum of methyl hexadecanoate (the saturated counterpart) exhibits a molecular ion peak at m/z 270. researchgate.net While standard electron ionization can confirm the molecular weight and saturation level, it is often insufficient to pinpoint the exact location of the double bond in unsaturated isomers.
Table 1: GC-MS Parameters for Hexadecenoic Acid Isomer Analysis
Parameter Description Source Derivatization Conversion to Fatty Acid Methyl Esters (FAMEs) is standard practice for GC analysis. GC Column High-polarity columns (e.g., (50%-cyanopropyl)-methylpolysiloxane) are essential for separating positional and geometrical isomers. spectroscopyeurope.com Carrier Gas Helium is commonly used. spectroscopyeurope.com Detection Mass spectrometry provides molecular weight and fragmentation data for structural elucidation.
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide complementary data for the structural confirmation of this compound.
Infrared (IR) Spectroscopy is particularly effective for identifying trans double bonds. The out-of-plane bending vibration of C-H bonds on a trans double bond produces a distinct and strong absorption band around 960-966 cm⁻¹. cdnsciencepub.comaocs.orgspectroscopyeurope.com This feature is absent in cis isomers, making IR spectroscopy a reliable method for confirming the trans configuration of 3-Hexadecenoic acid. aocs.orgthermofisher.com Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a modern approach that allows for rapid and direct analysis of fats and oils without extensive sample preparation. thermofisher.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of each proton (¹H NMR) and carbon atom (¹³C NMR) in the molecule. In the ¹H NMR spectrum of a compound containing a trans double bond, the olefinic protons exhibit a characteristic coupling constant (J-value) of approximately 16 Hz. cdnsciencepub.com This large coupling constant is definitive for the trans geometry. The chemical shifts of the protons and carbons adjacent to the double bond and the carboxyl group can further confirm the Δ3 position of the unsaturation.
Positional and Geometrical Isomer Characterization
While GC-MS and spectroscopy can identify the trans nature of the fatty acid, unequivocally determining the exact position of the double bond along the sixteen-carbon chain often requires chemical derivatization.
Dimethyl Disulphide (DMDS) Derivatization
A widely used and effective method for locating double bonds is derivatization with dimethyl disulphide (DMDS), followed by GC-MS analysis. davidcwhite.orgnih.gov In this single-step reaction, catalyzed by iodine, the DMDS molecule adds across the double bond of the FAME. davidcwhite.orgresearchgate.net
When the resulting DMDS adduct is analyzed by GC-MS, it fragments in a predictable manner during ionization. The key fragmentation occurs at the carbon-carbon bond between the two carbons that were originally part of the double bond, each of which is now bonded to a methylthio (SCH₃) group. nih.govosti.gov This cleavage results in two major diagnostic ions. The masses of these fragment ions allow for the unambiguous determination of the original position of the double bond. nih.govresearchgate.net This technique is sensitive enough to be used on trace amounts of material and has been successfully applied to identify a wide range of monounsaturated fatty acid isomers in complex biological samples. davidcwhite.orgnih.gov Furthermore, the DMDS derivatization is stereospecific, forming different diastereomers (threo and erythro) from cis and trans isomers, respectively, which can often be separated by gas chromatography, thus confirming the geometry as well. researchgate.netosti.gov
Table 2: Key Mass Spectral Fragments for DMDS Adducts
Feature Description Utility Source Molecular Ion (M+) The mass of the intact DMDS adduct of the FAME. Confirms successful derivatization. researchgate.net Diagnostic Fragments Two major ions resulting from cleavage between the two CH₃S-bearing carbons. The m/z values of these ions directly indicate the original position of the double bond. [3, 27]
Iodine Adduction for Double Bond Location
While DMDS derivatization is more common, other chemical methods involving iodine have been utilized in fatty acid analysis. Iodine can be used as a catalyst for the addition of various reagents across double bonds. For instance, in the DMDS derivatization process itself, iodine is used as the catalyst to facilitate the reaction. researchgate.net Historically, reactions involving iodine, such as the formation of iodohydrins or other iodine adducts, followed by mass spectrometry, have been explored for double bond localization. However, the DMDS method offers a more direct and easily interpretable fragmentation pattern for this purpose. davidcwhite.orgresearchgate.net
Lipidomic Profiling and Biomarker Development
The precise analytical methods described above are crucial for lipidomic research, where the goal is to comprehensively profile all lipids in a biological system. The identification of specific isomers like this compound is vital, as different isomers can have distinct metabolic origins and biological activities. nih.govresearchgate.net
Hexadecenoic (C16:1) fatty acid isomers are emerging as important metabolic markers. nih.govnih.gov For example, the levels of palmitoleic acid (9cis-16:1) and sapienic acid (6cis-16:1) are linked to the activity of desaturase enzymes, which are implicated in various health and disease states. researchgate.netmdpi.com The presence of trans hexadecenoic isomers, including this compound, is also of interest. While often associated with diet, they can also be formed endogenously through pathways like free radical-mediated isomerization, potentially indicating cellular stress. acs.org
Accurate identification and quantification of these isomers are essential for developing reliable biomarkers. nih.gov Distinguishing this compound from its other positional trans isomers (e.g., palmitelaidic acid, 9-trans-16:1) is critical for understanding specific metabolic pathways and their dysregulation in disease. plos.org As lipidomic profiling becomes more integrated into clinical and nutritional research, the ability to resolve and correctly identify minor isomers like this compound will be indispensable for interpreting complex lipid profiles and discovering new biomarkers. nih.govresearchgate.net
Methodologies for Quantifying Hexadecenoic Fatty Acid Isomers in Complex Lipid Matrices
Quantifying specific hexadecenoic fatty acid isomers, including this compound, from intricate biological samples like plasma, tissues, or cellular membranes, presents a significant analytical challenge. mdpi.comresearchgate.net This is due to the presence of numerous positional (differing in the double bond location) and geometric (cis/trans) isomers. nih.gov A multi-step approach is typically required, combining lipid extraction, derivatization, and advanced chromatographic separation techniques.
Initially, total lipids are extracted from the biological matrix. Subsequently, the fatty acids are converted into fatty acid methyl esters (FAMEs) to increase their volatility for gas chromatography (GC) analysis. mdpi.com
A key step in resolving the complexity of isomers is often pre-fractionation using silver-ion chromatography. researchgate.net This technique, performed either as thin-layer chromatography (Ag-TLC) or high-performance liquid chromatography (Ag-HPLC), separates FAMEs based on the number, position, and configuration of their double bonds. researchgate.netnih.gov Saturated, cis-monounsaturated, and trans-monounsaturated fatty acids will separate into distinct fractions, which simplifies the subsequent analysis. researchgate.net
Gas chromatography coupled with mass spectrometry (GC-MS) is the cornerstone for the detailed analysis of these fractions. researchgate.net To unambiguously determine the exact position of the double bond in an isomer like this compound, a further derivatization step is employed. The most common method involves creating dimethyl disulfide (DMDS) adducts of the FAMEs. researchgate.netbohrium.com When analyzed by GC-MS, these adducts fragment in a predictable manner, revealing the original location of the double bond and confirming the isomer's identity. researchgate.netbohrium.com
Reversed-phase HPLC (RP-HPLC) offers an alternative or complementary separation method. In RP-HPLC, fatty acids are separated based on both chain length and degree of unsaturation, where the introduction of a double bond reduces the effective chain length for elution purposes. aocs.orgjsbms.jp
The table below summarizes the primary analytical methodologies used in this field.
| Methodology | Principle of Separation/Identification | Primary Application in Isomer Analysis | References |
| Silver-Ion Chromatography (Ag-HPLC/Ag-TLC) | Differential interaction of double bonds with silver ions. Trans-isomers interact less strongly than cis-isomers. | Pre-fractionation of complex FAME mixtures into saturated, cis-monounsaturated, and trans-monounsaturated classes. | researchgate.netnih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and mass-to-charge ratio of fragmented ions. | Quantification and identification of individual FAMEs within pre-fractionated samples. | researchgate.netresearchgate.net |
| Dimethyl Disulfide (DMDS) Derivatization | Chemical reaction that adds a disulfide group across the double bond. | Unambiguous determination of the double bond's position through predictable fragmentation patterns in MS. | researchgate.netmdpi.combohrium.com |
| Reversed-Phase HPLC (RP-HPLC) | Partitioning based on hydrophobicity, influenced by carbon chain length and number of double bonds. | Separation of fatty acids or their derivatives, including positional and geometrical isomers. | nih.govaocs.orgjsbms.jp |
Application in Assessing Metabolic Pathways and Enzymatic Activities
The precise quantification of hexadecenoic acid isomers is instrumental in elucidating metabolic pathways and inferring the activity of key enzymes. nih.gov Fatty acid profiles in biological membranes and circulating lipids are not static; they reflect the dynamic interplay between dietary intake and endogenous metabolic processes, such as desaturation and elongation. mdpi.comresearchgate.net
A primary application is the assessment of desaturase enzyme activity. For instance, the conversion of palmitic acid (16:0) to palmitoleic acid (9cis-16:1) is catalyzed by delta-9 desaturase (stearoyl-CoA desaturase), while its conversion to sapienic acid (6cis-16:1) is performed by delta-6 desaturase. mdpi.comresearchgate.net By measuring the concentrations of the substrate (palmitic acid) and the specific isomeric products, researchers can calculate desaturase activity indexes. nih.govplos.org These indexes are valuable biomarkers in metabolic research, particularly in studies related to obesity, where delta-9 desaturase activity is often elevated. nih.govplos.org
The presence and levels of trans-isomers, such as this compound, can provide insights into their origins. While often linked to dietary sources, trans-isomers can also be formed endogenously through free-radical-mediated isomerization during conditions of cellular stress. nih.govbohrium.com Distinguishing between these sources is critical for understanding pathological states.
Furthermore, analyzing the distribution of hexadecenoic acid isomers across different lipid classes, such as erythrocyte membrane phospholipids (B1166683) versus plasma cholesteryl esters, can reveal the activity of other metabolic enzymes. For example, the differing fatty acid profiles between these two lipid pools can provide information on the substrate preferences and activity of lecithin-cholesterol acyltransferase (LCAT), an enzyme that transfers fatty acids from phospholipids to cholesterol. bohrium.complos.org
The table below details research applications where the analysis of hexadecenoic acid isomers has provided metabolic insights.
| Research Application | Isomers Measured | Metabolic/Enzymatic Insight Gained | References |
| Metabolic Syndrome Research | Palmitic acid (16:0), Palmitoleic acid (9cis-16:1), Sapienic acid (6cis-16:1) | Calculation of delta-9 and delta-6 desaturase activity indexes, which are often altered in conditions like obesity. | mdpi.comresearchgate.netnih.govplos.org |
| Cellular Stress Studies | Cis- and trans-isomers of hexadecenoic acid (e.g., 9cis-16:1 vs. 9trans-16:1) | The presence of trans-isomers can indicate endogenous formation via free-radical stress, distinct from dietary intake. | nih.govbohrium.com |
| Cancer Cell Metabolism | Sapienic acid (6cis-16:1) and its metabolites (e.g., 8cis-18:1, 5cis,8cis-18:2) | Tracing the elongation and desaturation of specific isomers to uncover de novo synthesis pathways for polyunsaturated fatty acids. | mdpi.com |
| Lipid Transport and Remodeling | Isomer distribution in phospholipids vs. cholesteryl esters | Provides information on the activity and specificity of enzymes like Lecithin-Cholesterol Acyltransferase (LCAT). | bohrium.complos.org |
Biotechnological and Metabolic Engineering Perspectives
Strategies for Manipulating Fatty Acid Biosynthesis Pathways in Microorganisms
The core of producing (E)-3-Hexadecenoic acid in a microbial chassis lies in the strategic manipulation of the native fatty acid biosynthesis (FAS) pathways to ensure a high flux towards the C16 precursor, palmitic acid. The de novo synthesis of fatty acids in most bacteria and eukaryotes follows a conserved series of reactions involving the sequential addition of two-carbon units from malonyl-CoA to a growing acyl chain, which is attached to an acyl carrier protein (ACP).
Key metabolic engineering strategies to enhance the production of the palmitic acid precursor include:
Increasing Precursor Supply: The availability of the primary building blocks, acetyl-CoA and malonyl-CoA, is often a rate-limiting step in fatty acid synthesis. wikipedia.org Engineering strategies focus on upregulating the enzymes involved in their formation, such as acetyl-CoA carboxylase (ACC), which catalyzes the conversion of acetyl-CoA to malonyl-CoA. libretexts.org Additionally, pathways that compete for acetyl-CoA, such as ethanol (B145695) production in yeast, can be downregulated or deleted to channel more carbon towards fatty acid synthesis.
Enhancing the Fatty Acid Synthase (FAS) Machinery: Overexpression of the components of the FAS complex can lead to an increased rate of fatty acid elongation. In organisms like Escherichia coli with a type II FAS system, individual enzymes are expressed as separate proteins, offering modularity for engineering. In contrast, yeast like Saccharomyces cerevisiae possess a type I FAS system, a large multifunctional enzyme complex. libretexts.org
Blocking Competing Pathways: To prevent the degradation or modification of the target fatty acid precursor, competing metabolic pathways are often targeted for disruption. For instance, the initial steps of the β-oxidation pathway, responsible for fatty acid degradation, can be blocked by deleting key genes (e.g., fadD in E. coli). This prevents the breakdown of newly synthesized fatty acids.
A hypothetical engineered microorganism for high-level palmitic acid production, the immediate precursor to this compound, might incorporate the genetic modifications outlined in the table below.
| Genetic Modification | Target Gene/Pathway | Organism Example | Objective |
| Overexpression | Acetyl-CoA Carboxylase (acc) | Escherichia coli | Increase malonyl-CoA pool |
| Deletion | Acyl-CoA Synthetase (fadD) | Escherichia coli | Block entry into β-oxidation |
| Overexpression | Fatty Acid Synthase components (fab) | Escherichia coli | Enhance elongation to C16 |
| Overexpression | Glucose-6-phosphate dehydrogenase (zwf) | Escherichia coli | Increase NADPH availability |
Rational Design for Targeted Fatty Acid Production
Achieving the specific synthesis of this compound requires the introduction of an enzymatic activity capable of creating a trans-double bond at the C3 position of a C16 acyl chain. As this specific isomer is not a common microbial fatty acid, a rational design approach involving the heterologous expression of specific enzymes is necessary.
This compound is known to be a component of phosphatidylglycerol in the chloroplasts of higher plants and some algae. nih.gov Its biosynthesis is catalyzed by a specific desaturase that introduces a trans-double bond at the Δ3 position of a palmitoyl (B13399708) group esterified to phosphatidylglycerol. nih.gov A key strategy, therefore, involves the identification and expression of such a plant or algal trans-Δ3-desaturase in a microbial host that has been optimized for high palmitic acid production.
An alternative rational design strategy could involve the use of cis-trans isomerases. Certain bacteria, such as Pseudomonas oleovorans, possess enzymes that can convert cis-unsaturated fatty acids into their trans isomers. asm.org An engineered pathway could first involve the production of (Z)-3-Hexadecenoic acid, followed by the action of a heterologously expressed cis-trans isomerase to yield the desired this compound.
The table below outlines a rational design strategy for the production of this compound.
| Engineering Step | Enzyme/Protein | Source Organism (Example) | Function in Engineered Host |
| Precursor Enhancement | Acetyl-CoA Carboxylase, Fatty Acid Synthase | Host Organism (e.g., S. cerevisiae) | Increased production of palmitic acid (C16:0). |
| Introduction of Desaturation | trans-Δ3-Desaturase | Plant (e.g., Vicia faba) or Algae | Conversion of palmitic acid to this compound. |
| Alternative Isomerization | cis-trans Isomerase | Pseudomonas oleovorans | Conversion of a cis-C16:1 precursor to the trans isomer. |
Co-culture Systems for Enhanced Metabolite Production
Co-culture systems, where two or more microbial species are grown together, can offer advantages for the production of complex metabolites by distributing the metabolic burden and creating synergistic interactions. For the production of this compound, a co-culture could be designed to separate the synthesis of the precursor from its final modification.
For example, a robustly engineered strain of Saccharomyces cerevisiae, known for its high capacity for fatty acid synthesis, could be optimized to produce and secrete large quantities of palmitic acid. A second microorganism, such as Escherichia coli, could be engineered to express the plant-derived trans-Δ3-desaturase. In this system, the yeast would act as the primary producer of the C16 backbone, while the bacteria would function as a whole-cell biocatalyst for the specific desaturation step.
The success of such a co-culture system would depend on optimizing various parameters, including the growth rates of both species, the efficient transport of the fatty acid intermediate between the cells, and the prevention of inhibitory byproduct accumulation.
The table below illustrates a potential co-culture strategy for this compound production.
| Microorganism | Engineered Function | Metabolic Contribution |
| Strain 1 (Saccharomyces cerevisiae) | High-level production and secretion of palmitic acid. | Synthesizes and provides the C16:0 precursor. |
| Strain 2 (Escherichia coli) | Expression of a heterologous trans-Δ3-desaturase. | Converts secreted palmitic acid into this compound. |
Future Research Directions and Unexplored Avenues
Elucidation of Precise Enzymatic Mechanisms Governing (E)-3-Hexadecenoic Acid Synthesis and Degradation
A primary area of future investigation lies in identifying and characterizing the specific enzymes responsible for the synthesis and breakdown of this compound. While general pathways for fatty acid metabolism are understood, the precise enzymatic machinery that introduces a trans double bond at the third carbon position of a C16 chain is not well-defined.
Synthesis: Future research should focus on identifying the specific desaturase or isomerase enzymes involved. Fatty acid desaturases are known to introduce double bonds into acyl chains. nih.govnih.gov It is plausible that a novel desaturase with unique positional and stereochemical specificity is responsible for the formation of the trans-3 double bond. Alternatively, an isomerase could act on a pre-existing cis- or trans- double bond, shifting it to the third position. Investigating the genomes of organisms known to produce this compound for putative fatty acid modifying enzymes will be a critical first step.
Degradation: On the degradation side, it is presumed that this compound enters the β-oxidation spiral, a key process in fatty acid catabolism. nih.gov However, the presence of the trans-3 double bond may require auxiliary enzymes to convert the molecule into a suitable substrate for the core β-oxidation machinery. Characterizing these potential isomerases or reductases will be crucial for a complete understanding of its metabolic fate.
Comprehensive Investigation of its Specific Signaling Roles in Cellular Networks
Fatty acids and their derivatives are increasingly recognized as potent signaling molecules that regulate a multitude of cellular processes. nih.gov The specific signaling roles of this compound, however, are largely unknown. Future research should aim to uncover its function in cellular communication.
Investigations could explore its potential as a ligand for nuclear receptors, which are known to be modulated by fatty acids to control gene expression. nih.gov Furthermore, its role in modulating membrane fluidity and the formation of lipid rafts could have significant downstream effects on signal transduction pathways. nih.gov Studies comparing the signaling outcomes of this compound with its various positional and geometric isomers, such as palmitoleic acid (cis-9-hexadecenoic acid) and sapienic acid (cis-6-hexadecenoic acid), could reveal unique biological activities. plos.orgnih.govnih.gov For instance, different isomers of hexadecenoic acid have been shown to have varying effects on inflammation and metabolic diseases. nih.gov
Development of Novel Biosynthesis Strategies in Heterologous Systems
The production of specific, high-value fatty acids in microbial hosts through metabolic engineering is a burgeoning field. nih.gov Developing strategies for the heterologous biosynthesis of this compound could provide a sustainable source for research and potential industrial applications.
This would first require the identification of the key biosynthetic genes as outlined in section 7.1. Once identified, these genes could be introduced into a suitable microbial chassis, such as Escherichia coli or Saccharomyces cerevisiae. researchgate.netnih.gov Optimization of the host's metabolism to provide a high flux of the precursor, palmitoyl-CoA, would be essential for achieving high yields. Challenges may include ensuring the correct folding and activity of the heterologously expressed enzymes and preventing the synthesized fatty acid from being consumed by the host's native metabolic pathways.
Advanced Structural Biology Studies of Associated Enzymes
A detailed understanding of the enzymes that synthesize and degrade this compound at the atomic level is crucial for both fundamental knowledge and engineering efforts. Advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, should be employed to determine the three-dimensional structures of these proteins.
Structural information can reveal the architecture of the active site, providing insights into substrate specificity and the catalytic mechanism. researchgate.net For example, the structure of a putative this compound desaturase would illuminate how it recognizes its C16 substrate and precisely positions the double bond. This knowledge would be invaluable for protein engineering efforts aimed at improving enzyme efficiency or altering its substrate specificity to produce novel fatty acids.
Integration with Systems Biology Approaches for Global Metabolic Understanding
To fully appreciate the role of this compound, it must be studied within the broader context of the cell's entire metabolic network. Systems biology approaches, which integrate data from various "omics" platforms like lipidomics, transcriptomics, and proteomics, can provide a holistic view of its function. nih.govmetabolomics.se
Lipidomics can be used to quantify the levels of this compound and other related lipids under different physiological conditions, revealing potential correlations with specific cellular states. oup.com By combining this with transcriptomic and proteomic data, researchers can construct comprehensive metabolic models that predict the flow of metabolites through various pathways. consensus.app This integrated approach can help to identify previously unknown interactions and regulatory networks involving this compound, ultimately leading to a more complete understanding of its biological significance.
Q & A
Q. What are the optimal methods for isolating (E)-3-Hexadecenoic acid from biological matrices?
The Bligh and Dyer method remains a foundational protocol for lipid extraction, using chloroform-methanol-water (1:2:0.8 v/v) to achieve rapid phase separation. This method minimizes lipid degradation and ensures high recovery rates for unsaturated fatty acids like this compound . Post-extraction, thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can isolate the compound from co-extracted lipids. Validate purity using nuclear magnetic resonance (NMR) spectroscopy, focusing on the trans-configuration at the Δ3 position (δ 5.3–5.4 ppm for olefinic protons) .
Q. How can researchers structurally confirm this compound using spectroscopic techniques?
Key techniques include:
- Gas Chromatography-Mass Spectrometry (GC-MS) : Identify the molecular ion peak at m/z 254 (C₁₆H₃₀O₂) and fragmentation patterns (e.g., α-cleavage at the Δ3 double bond).
- ¹³C NMR : Confirm the trans-configuration via coupling constants (J = 15–17 Hz for trans-alkene protons) and chemical shifts (δ 127–130 ppm for double-bond carbons).
- Fourier-Transform Infrared Spectroscopy (FTIR) : Detect characteristic stretches for carboxylic acid (-COOH, ~1700 cm⁻¹) and trans-alkene (C=C, ~965 cm⁻¹) .
Q. What quantification methods are recommended for this compound in complex lipid mixtures?
Use GC with flame ionization detection (FID) for high sensitivity, or HPLC paired with evaporative light scattering detection (ELSD) to avoid derivatization steps. Calibrate with certified standards and normalize against internal markers (e.g., heptadecanoic acid). For biological tissues, account for matrix effects by spiking recovery experiments .
Advanced Research Questions
Q. How should researchers address contradictory data on the biological roles of this compound?
Contradictions in literature (e.g., pro-inflammatory vs. anti-inflammatory effects) may arise from:
- Context-dependent activity : Test the compound in varying cell types (e.g., macrophages vs. epithelial cells) and concentrations (0.1–100 µM).
- Experimental design : Control for lipid peroxidation by maintaining anaerobic conditions or adding antioxidants like BHT.
- Data synthesis : Perform meta-analyses of existing studies to identify confounding variables (e.g., diet, species-specific metabolism) .
Q. What experimental frameworks are suitable for studying this compound’s role in membrane dynamics?
- Model membranes : Incorporate the compound into liposomes and measure bilayer fluidity via fluorescence anisotropy (e.g., using DPH probes).
- Molecular dynamics simulations : Compare trans- vs. cis-configuration effects on lipid packing.
- In vivo labeling : Use stable isotopes (e.g., ¹³C-labeled precursors) to track incorporation into phospholipids via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
Q. How can researchers ensure reproducibility in studies involving this compound?
- Standardize protocols : Document extraction solvents, column types (e.g., C18 reversed-phase for HPLC), and temperature controls.
- Data transparency : Publish raw chromatograms, NMR spectra, and statistical codes.
- Collaborative validation : Replicate findings across independent labs using shared reference materials .
Q. What strategies optimize multi-variable experiments investigating this compound’s metabolic interactions?
- Factorial design : Vary factors like pH, temperature, and co-supplementation with other fatty acids.
- Omics integration : Combine lipidomics with transcriptomics to identify regulatory pathways (e.g., PPAR-γ activation).
- Dose-response modeling : Use nonlinear regression to assess thresholds for biological effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
